2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one
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Overview
Description
2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C10H10ClN3O2 It belongs to the quinazolinone class of compounds, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloro-6,8-dimethoxybenzamide with formamide or formic acid under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Formation of 2-amino-6,8-dimethoxyquinazolin-4(3H)-one or 2-thio-6,8-dimethoxyquinazolin-4(3H)-one.
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4(3H)-one: Lacks the methoxy groups at positions 6 and 8.
6,8-Dimethoxyquinazolin-4(3H)-one: Lacks the chlorine atom at position 2.
2,6,8-Trichloroquinazolin-4(3H)-one: Contains additional chlorine atoms at positions 6 and 8.
Uniqueness
2-Chloro-6,8-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C10H9ClN2O3 |
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Molecular Weight |
240.64 g/mol |
IUPAC Name |
2-chloro-6,8-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-5-3-6-8(7(4-5)16-2)12-10(11)13-9(6)14/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
HSLTYSYZLFWCBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=C(NC2=O)Cl |
Origin of Product |
United States |
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